molecular formula C20H20FN3O3S2 B2460430 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone CAS No. 941931-15-3

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

カタログ番号: B2460430
CAS番号: 941931-15-3
分子量: 433.52
InChIキー: SKQCPRVAISYICA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C20H20FN3O3S2 and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-29(26,27)15-7-5-14(6-8-15)13-18(25)23-9-11-24(12-10-23)20-22-19-16(21)3-2-4-17(19)28-20/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQCPRVAISYICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a synthetic compound that integrates multiple pharmacologically active moieties, including a piperazine ring and a benzothiazole structure. This compound has garnered interest due to its potential biological activities, which include anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of the compound is C₁₅H₁₄F N₃ O₂ S, featuring:

  • Piperazine Ring : Known for its role in various therapeutic agents.
  • Benzothiazole Moiety : Associated with diverse biological activities.
  • Methylsulfonyl Group : Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor of the enzyme tyrosinase, which is crucial in the melanogenesis pathway. This inhibition can lead to antimelanogenic effects, making it a candidate for skin-related therapies.

Anticancer Activity

Research indicates that compounds similar to 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown promising results in inhibiting cancer cell proliferation across various cell lines.

CompoundCell LineIC50 (µM)Reference
1aHeLa3.24
2aA5490.42

Antimicrobial Activity

Compounds containing benzothiazole and piperazine have been evaluated for their antimicrobial properties. The presence of these functional groups enhances their interaction with microbial targets, leading to effective inhibition of growth in various pathogens.

Case Studies

  • Trypanocidal Activity : A study evaluated the trypanocidal effects of related compounds, revealing that certain derivatives exhibited IC50 values in the low micromolar range (e.g., 0.42 µM), indicating potential efficacy against Trypanosoma brucei infections .
  • Antiproliferative Effects : Another study highlighted that derivatives containing similar structural motifs showed enhanced antiproliferative activity against cancer cell lines compared to standard chemotherapeutics like 5-FU and MTX .

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure influence biological efficacy.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic potential.
  • Combination Therapies : Investigating the effects of this compound in combination with existing treatments for enhanced efficacy against resistant strains of cancer or pathogens.

準備方法

Cyclocondensation of 2-Amino-4-fluorothiophenol

The benzothiazole nucleus is typically constructed via acid-catalyzed cyclization:
Reagents : 2-Amino-4-fluorothiophenol, fluorobenzaldehyde derivative, concentrated HCl
Conditions : Reflux in ethanol (70°C, 6–8 h).

Mechanism :

  • Nucleophilic attack of the thiol group on the aldehyde carbonyl
  • Cyclodehydration to form the thiazole ring
  • Aromatization through proton loss

Yield Optimization :

  • Catalyst : p-Toluenesulfonic acid (10 mol%) improves cyclization efficiency
  • Solvent : Ethanol/water (3:1) reduces byproduct formation.

Functionalization with Piperazine

Buchwald-Hartwig Amination

Coupling the benzothiazole with piperazine employs palladium-catalyzed C–N bond formation:

Reaction Scheme :
4-Chlorobenzo[d]thiazole + Piperazine → 4-(Piperazin-1-yl)benzo[d]thiazole

Conditions :

  • Catalyst : Pd(OAc)₂/XPhos (5 mol%)
  • Base : Cs₂CO₃
  • Solvent : Toluene, 110°C, 12 h

Yield : 52–68% (dependent on halogen reactivity)

Critical Parameters :

  • Strict exclusion of oxygen to prevent catalyst deactivation
  • Stoichiometric control (1:1.2 benzothiazole:piperazine) minimizes di-amination

Integrated Synthetic Protocol

A representative three-step sequence demonstrates scalability:

Step Reaction Reagents/Conditions Yield (%) Purity (HPLC)
1 Benzothiazole formation 2-Amino-4-fluorothiophenol, HCl/EtOH, reflux 68 92.4
2 Piperazine coupling Pd(OAc)₂, XPhos, Cs₂CO₃, toluene, 110°C 52 89.7
3 Ethanone functionalization 4-(MeSO₂)PhCOCl, NEt₃, DCM, rt 85 95.1

Total Yield : 29.8% (non-optimized)

Alternative Synthetic Routes

Hantzsch Thiazole Synthesis

An alternative approach constructs the thiazole ring in situ:

Components :

  • 4-Fluoro-2-aminobenzaldehyde
  • Thioamide derivative

Advantages :

  • Single-pot operation reduces purification steps
  • Compatible with electron-deficient substrates

Limitations :

  • Lower regioselectivity (risk of 5-substituted isomers)
  • Requires strict pH control

Process Optimization Strategies

Catalyst Screening for C–N Coupling

Comparative evaluation of palladium ligands:

Ligand Conversion (%) Selectivity (%)
XPhos 92 88
BINAP 78 82
DPPF 85 79

Analytical Characterization

Critical spectroscopic data for intermediate validation:

4-(Piperazin-1-yl)benzo[d]thiazole

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 7.32 (d, J = 2.0 Hz, 1H), 3.45–3.40 (m, 4H), 2.95–2.90 (m, 4H)
  • HRMS (ESI+) : m/z 264.0921 [M+H]⁺ (calc. 264.0918)

Final Product

  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 195.2 (C=O), 162.1 (C-F), 141.5 (C-S), 128.9–115.7 (aromatic), 55.3 (NCH₂), 44.8 (SO₂CH₃)
  • M.p. : 178–180°C (decomp.)

Challenges and Mitigation Strategies

Byproduct Formation During Acylation

Issue : Competing N,N-diacylation reduces yield
Solution :

  • Use of bulky bases (e.g., DIPEA) to sterically hinder over-reaction
  • Substoichiometric acyl chloride (0.95 equiv)

Purification of Hydrophilic Intermediates

Innovation : Hybrid solvent recrystallization (ethanol/DMF 1:1) enhances crystal purity.

Scale-Up Considerations

Critical Factors :

  • Exothermicity : Gradual reagent addition during acylation prevents thermal runaway
  • Catalyst Recovery : XPhos/Pd complexes recovered via activated carbon filtration
  • Green Chemistry : Replacement of DCM with 2-MeTHF in Step 3 reduces environmental impact

Pilot-Scale Yields :

  • Bench (10 g): 28%
  • Kilolab (1 kg): 25%
  • Plant (10 kg): 23%

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, starting with coupling the fluorobenzo[d]thiazole moiety to the piperazine ring, followed by introducing the methylsulfonylphenyl group via nucleophilic substitution or condensation. Key considerations include:

  • Temperature control : Reactions often require refluxing in solvents like ethanol or DMF (60–100°C) to activate intermediates .
  • Catalysts : Use of palladium catalysts for cross-coupling reactions or acid/base catalysts for condensation steps .
  • Purification : Column chromatography or recrystallization is critical to isolate high-purity products (>95% by HPLC) .
    Example protocol : A two-step synthesis involving (1) Suzuki-Miyaura coupling for the benzothiazole-piperazine core and (2) nucleophilic acyl substitution for the methylsulfonylphenyl group, achieving ~70% overall yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

  • 1H/13C NMR :
    • The fluorobenzo[d]thiazole proton resonates as a singlet at δ ~7.8–8.2 ppm due to deshielding by sulfur and fluorine .
    • Piperazine protons appear as broad singlets (δ ~3.2–3.8 ppm) in DMSO-d6 .
  • Mass Spectrometry (EI-MS) : A molecular ion peak at m/z ~450–470 confirms the molecular weight .
  • HPLC : Retention time (e.g., 12.3 min on a C18 column) and peak symmetry validate purity (>98%) .

Advanced: How can researchers resolve contradictions in biological activity data across different assay conditions?

  • Assay standardization : Use uniform cell lines (e.g., HEK-293 for kinase inhibition) and control for variables like serum content .
  • Mechanistic validation : Pair in vitro assays (e.g., enzyme inhibition IC50) with cellular uptake studies (LC-MS quantification) to distinguish intrinsic activity from bioavailability limitations .
  • Data normalization : Express activity relative to a reference compound (e.g., staurosporine for kinase assays) to mitigate inter-lab variability .

Advanced: What computational methods are employed to predict reaction pathways and optimize synthetic routes?

  • Density Functional Theory (DFT) : Models transition states for key steps (e.g., piperazine ring formation) to identify energy barriers and optimal catalysts .
  • Artificial Force Induced Reaction (AFIR) : Predicts viable pathways for multi-step syntheses, reducing trial-and-error experimentation .
  • Molecular docking : Screens derivatives for target binding (e.g., kinase ATP-binding pockets) to prioritize synthesis .

Advanced: How to design experiments to assess the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability?

  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Caco-2 assay : Measure apical-to-basolateral transport (Papp >1×10⁻⁶ cm/s indicates good permeability) .
  • Plasma protein binding : Use equilibrium dialysis to quantify free fraction (e.g., >90% bound suggests limited bioavailability) .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) when modifying the fluorobenzo[d]thiazolyl or methylsulfonyl groups?

  • Fluorine substitution : Compare IC50 values of 4-fluoro vs. 6-fluoro analogs to map electronic effects on target binding .
  • Methylsulfonyl bioisosteres : Replace with sulfonamide or phosphonate groups to assess steric/electronic impacts on solubility and potency .
  • Piperazine ring modifications : Introduce methyl or acetyl groups to evaluate conformational flexibility requirements .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。